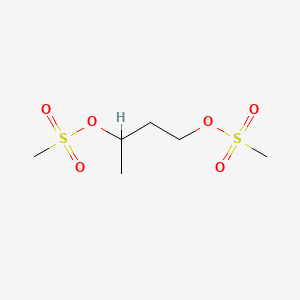

3-Methylsulfonyloxybutyl methanesulfonate

Description

Overview of Alkyl Sulfonate Ester Functionality in Advanced Organic Synthesis and Reactivity

Alkyl sulfonate esters are a class of organic compounds that play a crucial role in advanced organic synthesis, primarily because the sulfonate group is an excellent leaving group. periodicchemistry.com An alcohol's hydroxyl group (-OH) is a poor leaving group in nucleophilic substitution reactions. reddit.com However, converting an alcohol to a sulfonate ester, such as a methanesulfonate (B1217627) (mesylate) or a p-toluenesulfonate (tosylate), transforms the hydroxyl group into a group that readily detaches. periodicchemistry.comkhanacademy.org This transformation is foundational in synthetic chemistry, as it renders the carbon atom attached to the oxygen susceptible to attack by a wide range of nucleophiles. chemistrysteps.com

The efficacy of sulfonate esters as leaving groups stems from the stability of the resulting sulfonate anion, which is the conjugate base of a strong sulfonic acid. pitt.edu The negative charge on the departing anion is stabilized through resonance across the sulfonyl group's oxygen atoms. libretexts.org This high degree of stability makes the departure of the sulfonate group energetically favorable, facilitating reactions such as nucleophilic substitution (SN2 and SN1) and elimination (E1 and E2). chemistrysteps.comlibretexts.org In many cases, sulfonate esters like tosylates are even better leaving groups than halide ions. libretexts.org

The reactivity of alkyl sulfonate esters can be modulated by the nature of the "R" group on the sulfonate (R-SO3-). For instance, trifluoromethanesulfonates (triflates), with their highly electron-withdrawing trifluoromethyl group, are exceptionally good leaving groups. periodicchemistry.com This tunable reactivity allows chemists to select the appropriate sulfonate ester for a specific synthetic transformation.

| Leaving Group | Abbreviation | Relative Reactivity (Approx.) | Conjugate Acid | pKa of Conjugate Acid |

| Trifluoromethanesulfonate | TfO⁻ | Very High | Triflic Acid | ~ -14 |

| Tosylate | TsO⁻ | High | p-Toluenesulfonic Acid | ~ -2.8 |

| Mesylate | MsO⁻ | High | Methanesulfonic Acid | ~ -1.9 |

| Iodide | I⁻ | High | Hydroiodic Acid | ~ -10 |

| Bromide | Br⁻ | Medium | Hydrobromic Acid | ~ -9 |

| Chloride | Cl⁻ | Low | Hydrochloric Acid | ~ -7 |

| Hydroxide | OH⁻ | Very Low | Water | ~ 15.7 |

This table provides a comparative overview of common leaving groups in nucleophilic substitution reactions.

Structural Context of 3-Methylsulfonyloxybutyl Methanesulfonate within the Alkyl Dimethanesulfonate Class

Alkyl dimethanesulfonates are characterized by a central alkyl chain functionalized with two methanesulfonate (mesylate) ester groups. The prototypical example of this class is Busulfan (B1668071), which is chemically butane-1,4-diyl dimethanesulfonate. nih.gov In this molecule, a linear four-carbon chain is esterified with methanesulfonyl chloride at both terminal positions.

This compound, more systematically named 3-methylbutane-1,3-diyl dimethanesulfonate, represents a structural variation within this class. Unlike the linear backbone of busulfan, this compound features a branched alkyl chain. Specifically, it is derived from 3-methylbutane-1,3-diol, with methanesulfonate groups attached to the primary (C1) and tertiary (C3) carbons.

This branching introduces significant structural and potential reactivity differences compared to its linear counterparts:

Steric Hindrance: The presence of a methyl group on the same carbon as one of the methanesulfonate esters (C3) creates a more sterically hindered environment. This can influence the rate and mechanism of nucleophilic substitution reactions at this position.

Reactivity of Leaving Groups: The two methanesulfonate groups are attached to carbons of different substitution patterns (primary vs. tertiary). The tertiary methanesulfonate at C3 would be expected to be more prone to SN1-type reactions involving a carbocation intermediate, whereas the primary methanesulfonate at C1 would favor an SN2 mechanism.

Another important analogue is Treosulfan, which is (2S,3S)-2,3-dihydroxybutane-1,4-diyl dimethanesulfonate. researchgate.net While it has a linear butane (B89635) backbone like busulfan, the hydroxyl groups on the chain significantly alter its solubility and metabolic activation pathway. nih.gov

| Compound Name | Structure | Alkyl Chain | Key Structural Feature |

| Busulfan | CH₃SO₂O(CH₂)₄OSO₂CH₃ | Linear Butane | Two primary methanesulfonates |

| Treosulfan | CH₃SO₂OCH₂(CHOH)₂CH₂OSO₂CH₃ | Linear Butane | Two primary methanesulfonates, two secondary hydroxyls |

| This compound | CH₃SO₂OCH₂CH₂C(CH₃)OSO₂CH₃ | Branched Butane | One primary and one tertiary methanesulfonate |

This table compares the structural features of key alkyl dimethanesulfonates.

Historical and Contemporary Research Significance of Alkylating Agents Derived from Sulfonate Esters

The utility of sulfonate esters as alkylating agents has been recognized in organic chemistry for many decades. mdpi.com Their ability to transform alcohols into reactive electrophiles made them indispensable tools in the synthesis of complex organic molecules. periodicchemistry.com

The research significance of this class of compounds expanded dramatically with the discovery of their biological activity. Alkylating agents are compounds that can transfer an alkyl group to nucleophilic sites in biologically important molecules, such as DNA. nih.gov Bifunctional alkylating agents, which possess two such reactive groups, can form covalent bonds with two different nucleophilic sites. researchgate.net This can result in the formation of intra- or interstrand cross-links in DNA. oncohemakey.com

These DNA cross-links are highly cytotoxic because they block essential cellular processes like DNA replication and transcription, ultimately leading to programmed cell death (apoptosis). patsnap.com This mechanism forms the basis of their use in cancer chemotherapy. nih.gov

Busulfan was one of the earliest alkyl dimethanesulfonates to be developed as an antineoplastic agent and is used in conditioning regimens prior to hematopoietic stem cell transplantation. patsnap.comresearchgate.net Its mechanism involves the alkylation of DNA, primarily at the N7 position of guanine (B1146940) residues, leading to the formation of DNA cross-links. nih.govpatsnap.com

Contemporary research has focused on developing analogues with improved therapeutic profiles. Treosulfan, for example, is a prodrug that is converted non-enzymatically under physiological conditions to active epoxide compounds, which then act as the alkylating species. nih.gov This activation mechanism differs from busulfan and contributes to a different efficacy and safety profile. The development of novel analogues, including branched structures, continues to be an area of interest in the search for more selective and effective chemotherapeutic agents. google.comresearchgate.net

| Compound | Class | Primary Mechanism of Action | Research Significance |

| Busulfan | Linear Alkyl Dimethanesulfonate | Bifunctional alkylating agent; forms DNA inter- and intrastrand cross-links. patsnap.com | Foundational alkylating agent in chemotherapy, particularly for chronic myeloid leukemia and transplant conditioning. researchgate.net |

| Treosulfan | Dihydroxy Alkyl Dimethanesulfonate | Prodrug converted to epoxide intermediates that alkylate DNA. nih.gov | A newer-generation agent used in transplant conditioning, with a potentially different toxicity profile than busulfan. researchgate.netresearchgate.net |

| Nitrogen Mustards | N/A (for comparison) | Bifunctional alkylating agents that form a reactive aziridinium (B1262131) ion. nih.gov | One of the first classes of chemotherapy agents, established the principle of DNA cross-linking. oncohemakey.com |

This table summarizes the significance of representative bifunctional alkylating agents.

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfonyloxybutyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6S2/c1-6(12-14(3,9)10)4-5-11-13(2,7)8/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXGDEPESDDDLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOS(=O)(=O)C)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64923-50-8 | |

| Record name | 1,3-Butanediol, dimethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064923508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC220530 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Advanced Synthesis of 3 Methylsulfonyloxybutyl Methanesulfonate

Regioselective and Stereoselective Synthesis Strategies for 3-Methylsulfonyloxybutyl Methanesulfonate (B1217627)

The core structure of 3-methylsulfonyloxybutyl methanesulfonate is derived from 1,3-butanediol (B41344). The synthesis, therefore, hinges on the effective dimesylation of this precursor. The presence of a chiral center at the 3-position of the butane (B89635) backbone introduces the possibility of stereoisomers, making stereoselective synthesis a critical consideration for applications requiring enantiopure forms of the compound.

Exploration of Precursor Architectures and Derivatization Routes

The primary precursor for the synthesis of this compound is 1,3-butanediol. The derivatization route involves the conversion of the two hydroxyl groups of 1,3-butanediol into methanesulfonate esters. This is typically achieved by reacting 1,3-butanediol with a methanesulfonylating agent, such as methanesulfonyl chloride or methanesulfonic anhydride (B1165640), in the presence of a base.

The synthesis of the analogous compound, busulfan (B1668071) (1,4-butanediol dimethanesulfonate), provides a well-established framework for this transformation. In a typical procedure, 1,4-butanediol (B3395766) is treated with methanesulfonyl chloride in the presence of a base like pyridine (B92270). openmedicinalchemistryjournal.com A similar strategy can be directly applied to 1,3-butanediol to yield this compound.

The choice of the methanesulfonylating agent can influence the reaction's efficiency and the impurity profile of the final product. For instance, using methanesulfonic anhydride instead of methanesulfonyl chloride can prevent the formation of chlorinated byproducts. google.comgoogle.com

Asymmetric Induction and Chiral Resolution Techniques for Isomeric Purity

Achieving isomeric purity for this compound necessitates the use of enantiomerically pure (R)- or (S)-1,3-butanediol as the starting material. Several strategies have been developed for the asymmetric synthesis and resolution of 1,3-butanediol.

Enzymatic Kinetic Resolution: A highly effective method for obtaining enantiopure 1,3-butanediol is through enzymatic kinetic resolution of the racemate. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have demonstrated excellent enantioselectivity in the acetylation of racemic 1,3-butanediol. mdpi.comresearchgate.net In this process, one enantiomer is preferentially acetylated, allowing for the separation of the unreacted enantiomerically enriched diol from its acetylated counterpart. For example, the kinetic resolution of racemic 1,3-butanediol using vinyl acetate (B1210297) and CAL-B can yield (R)-1,3-butanediol with high enantiomeric excess. researchgate.net

Asymmetric Synthesis: Another approach is the direct asymmetric synthesis of chiral 1,3-butanediol. This can be achieved through various methods, including the asymmetric reduction of 4-hydroxy-2-butanone. Biocatalytic reduction using microorganisms is a promising route. For instance, a cascade reaction involving the enantioselective oxidation of (S)-1,3-butanediol from a racemic mixture, followed by the asymmetric reduction of the intermediate 4-hydroxy-2-butanone, can produce (R)-1,3-butanediol with high enantiomeric excess (ee). researchgate.netnih.gov Under optimized conditions, this biocatalytic deracemization can achieve a yield of 16.67 g/L of (R)-1,3-butanediol with a 99.5% ee from 20 g/L of the racemate. researchgate.netnih.gov

The following table summarizes a selection of enzymatic resolution methods for producing chiral 1,3-butanediol:

| Enzyme | Acyl Donor | Enantiomer Obtained | Enantiomeric Excess (ee) | Reference |

| Candida antarctica lipase B (CAL-B) | Vinyl acetate | (R)-1,3-butanediol | >99% | researchgate.net |

| Candida parapsilosis / Pichia kudriavzevii (cascade) | N/A (deracemization) | (R)-1,3-butanediol | 99.5% | researchgate.netnih.gov |

Optimization of Methanesulfonylation Reactions for Enhanced Efficiency and Yield

The efficiency and yield of the methanesulfonylation of 1,3-butanediol are paramount for a viable synthetic process. Optimization studies, often drawing parallels from the synthesis of busulfan, focus on reaction conditions such as the choice of solvent, base, temperature, and stoichiometry.

A common procedure for the synthesis of busulfan involves reacting 1,4-butanediol with methanesulfonyl chloride in pyridine, which acts as both the solvent and the base. openmedicinalchemistryjournal.com The reaction is typically stirred at room temperature. An alternative approach utilizes methanesulfonic anhydride with a tertiary amine base like triethylamine (B128534) or pyridine in a solvent such as acetone (B3395972) or tetrahydrofuran (B95107). google.comgoogle.com This method can be advantageous as it avoids the use of pyridine as a solvent and can lead to cleaner reactions.

The table below outlines typical reaction conditions for the synthesis of busulfan, which can be adapted for this compound.

| Methanesulfonylating Agent | Base | Solvent | Temperature | Reaction Time | Reference |

| Methanesulfonyl chloride | Pyridine | Pyridine | Room Temperature | 6 hours | openmedicinalchemistryjournal.com |

| Methanesulfonic anhydride | Triethylamine | Acetone | <5 °C to Room Temperature | 14 hours | google.com |

| Methanesulfonic anhydride | Pyridine | Tetrahydrofuran | <5 °C to Room Temperature | 10 hours | google.com |

Investigation of Novel Catalytic Systems in this compound Synthesis

While the traditional methanesulfonylation reaction is effective, research is ongoing into novel catalytic systems to improve efficiency, selectivity, and sustainability. The development of catalytic asymmetric dihydroxylation, for example, offers a powerful method for producing chiral diols from alkenes, which can then be converted to their corresponding dimesylates. wikipedia.orgacsgcipr.org Although not a direct catalytic system for the methanesulfonylation step itself, it provides an advanced route to the chiral precursor.

For the methanesulfonylation reaction, the use of organocatalysts is an area of exploration. Chiral 4-pyrrolidinopyridine (B150190) derivatives have been shown to be effective in the asymmetric desymmetrization of meso-diols via enantioselective acylation, a related transformation. beilstein-journals.org Such catalysts could potentially be adapted for enantioselective methanesulfonylation.

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to reduce environmental impact. In the context of this compound synthesis, several strategies can be employed.

Alternative Solvents: A key aspect of green chemistry is the use of more environmentally friendly solvents. Traditional solvents for methanesulfonylation, such as pyridine and chlorinated solvents, are being replaced with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or cyclopentyl methyl ether (CPME). The use of water as a solvent in certain sulfonylation reactions has also been reported, representing a significant step towards a greener process.

Atom Economy: The choice of reagents can significantly impact the atom economy of the synthesis. As mentioned earlier, the use of methanesulfonic anhydride over methanesulfonyl chloride improves atom economy by avoiding the formation of a hydrochloride salt byproduct, instead producing a methanesulfonate salt that can be more easily handled. google.comgoogle.com

Catalysis: The development of catalytic methods, as discussed in the previous section, is a cornerstone of green chemistry. Catalytic processes reduce the amount of reagents required and can lead to less waste generation.

The following table highlights some green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Principle | Approach | Benefit | Reference |

| Safer Solvents | Use of 2-MeTHF or CPME | Reduced toxicity and environmental impact | |

| Atom Economy | Use of methanesulfonic anhydride | Avoids chlorinated byproducts, higher atom efficiency | google.comgoogle.com |

| Catalysis | Enzymatic resolution of precursor | High selectivity, mild conditions, reduced waste | mdpi.comresearchgate.net |

Process Optimization and Scale-Up Methodologies for Academic and Pre-Clinical Research

Transitioning a synthetic route from the laboratory bench to a larger scale for academic and pre-clinical research requires careful consideration of several factors. The challenges that arise during scale-up are not always predictable from small-scale experiments. akronbiotech.com

Key Considerations for Scale-Up:

Heat Transfer: Methanesulfonylation reactions are often exothermic. What may be a manageable temperature increase in a small flask can become a significant safety hazard at a larger scale. noahchemicals.com Proper reactor design and cooling capacity are crucial.

Mixing: Efficient mixing is essential to ensure uniform reaction conditions and prevent localized overheating or high concentrations of reagents. The type of stirrer and mixing speed may need to be adjusted during scale-up. akronbiotech.com

Reagent Addition: The rate of addition of the methanesulfonylating agent and the base can have a significant impact on the reaction profile and impurity formation. Controlled addition using syringe pumps or dropping funnels is standard practice.

Work-up and Purification: Procedures that are straightforward on a small scale, such as extractions and chromatography, can become cumbersome and time-consuming at a larger scale. Crystallization is often the preferred method for purification on a larger scale due to its efficiency and scalability.

Good Manufacturing Practices (GMP): For pre-clinical studies, the synthesis should be conducted under conditions that align with GMP principles. This includes proper documentation, quality control of raw materials, and validated procedures. iajps.com

The development of a robust and scalable process for this compound will likely involve a Quality by Design (QbD) approach, where the process is designed to consistently meet predefined quality attributes.

Reaction Mechanisms and Chemical Reactivity of 3 Methylsulfonyloxybutyl Methanesulfonate

Investigation of Nucleophilic Substitution Pathways at Methanesulfonate (B1217627) Centers

The primary reaction pathway for 3-Methylsulfonyloxybutyl methanesulfonate involves nucleophilic substitution at the carbon atoms bearing the methanesulfonate groups. The nature of this substitution can proceed via either a unimolecular (SN1) or bimolecular (SN2) mechanism, largely dictated by the reaction conditions and the structure of the substrate.

The competition between SN1 and SN2 pathways is a central aspect of the reactivity of alkyl sulfonates. For this compound, which is a primary dialkyl sulfonate, the SN2 mechanism is generally favored. In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom simultaneously as the leaving group departs, resulting in an inversion of stereochemistry. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

In contrast, an SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. While primary carbocations are generally unstable, rendering the SN1 pathway less likely for this compound under typical conditions, certain conditions such as the use of a polar, protic solvent could potentially favor this mechanism.

Kinetic studies are essential to distinguish between these pathways. A hypothetical set of kinetic data for the reaction of this compound with a generic nucleophile (Nu⁻) is presented below to illustrate these differences.

| Parameter | SN1 Mechanism | SN2 Mechanism |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nu⁻] |

| Effect of [Nu⁻] | No effect on rate | Rate increases with [Nu⁻] |

| Stereochemistry | Racemization | Inversion of configuration |

| Solvent Effect | Favored by polar protic solvents | Favored by polar aprotic solvents |

The reactivity of this compound is significantly influenced by both steric and electronic factors.

Steric Factors: The linear butane (B89635) chain of this compound presents minimal steric hindrance at the terminal carbons. This lack of steric bulk allows for the backside attack by a nucleophile, a key requirement for the SN2 mechanism. The "fat goalie" analogy in organic chemistry highlights that less sterically hindered substrates react faster in SN2 reactions. masterorganicchemistry.com

Electronic Factors: The methanesulfonate group is a potent electron-withdrawing group, which polarizes the C-O bond, making the attached carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. The stability of the methanesulfonate anion as a leaving group is a critical electronic factor that drives the substitution reaction forward.

Elucidation of Intramolecular Rearrangements and Cyclization Mechanisms

A significant reaction pathway for bifunctional compounds like this compound is intramolecular cyclization. In the presence of a nucleophile or under solvolytic conditions, one methanesulfonate group can be displaced by the oxygen atom of the other, or an external nucleophile can attack one center, followed by an intramolecular attack from the newly introduced group.

A prominent example of such a reaction is the formation of tetrahydrofuran (B95107) (THF). This can occur through hydrolysis of one mesylate group to a hydroxyl group, which then acts as an internal nucleophile to displace the second mesylate group. The mechanism for the acid-catalyzed formation of THF from 1,4-butanediol (B3395766), an analogous compound, involves protonation of a hydroxyl group, followed by intramolecular SN2 attack by the other hydroxyl group. chegg.com A similar pathway can be envisioned for this compound, particularly under hydrolytic conditions.

The rate of cyclization is dependent on the chain length of the alkane backbone, with five-membered rings like THF being thermodynamically and kinetically favored.

Hydrolytic Stability and Mechanism of this compound Decomposition

The hydrolytic stability of this compound is a critical aspect of its chemical profile. Sulfonate esters can undergo hydrolysis to the corresponding alcohol and sulfonic acid. acs.org The mechanism of this hydrolysis can be complex and may involve both acid-catalyzed and neutral pathways.

For this compound, hydrolysis of one of the methanesulfonate groups yields 4-hydroxybutyl methanesulfonate. This intermediate can then undergo further hydrolysis to 1,4-butanediol or cyclize to form tetrahydrofuran, as discussed previously. nih.gov The rate of hydrolysis is influenced by pH and temperature. The presence of water can also reduce the formation of sulfonate esters from alcohols and sulfonic acids, indicating that the hydrolysis reaction is significant. enovatia.compqri.org

The decomposition of the analogous compound busulfan (B1668071) (1,4-butanediol dimethanesulfonate) in aqueous solution leads to the formation of tetrahydrofuran and methanesulfonic acid. nih.gov This suggests a primary decomposition pathway involving intramolecular cyclization following the initial hydrolysis of one ester group.

Alkylation Reactivity and Adduct Formation with Model Biological Nucleophiles

As a bifunctional alkylating agent, this compound has the potential to react with biological nucleophiles, such as the nitrogenous bases of DNA. This reactivity is the basis for the cytotoxic effects of many alkylating agents used in chemotherapy. wikipedia.orgebsco.com

The mechanism involves the nucleophilic attack by sites on DNA bases, most commonly the N7 position of guanine (B1146940), on the electrophilic carbon atoms of the alkylating agent. patsnap.com Because this compound has two reactive sites, it can form both mono-adducts and cross-links. These cross-links can be either intrastrand (between two bases on the same DNA strand) or interstrand (between bases on opposite DNA strands). patsnap.comresearchgate.netresearchgate.net

The formation of these DNA adducts disrupts DNA replication and transcription, ultimately leading to cell death. patsnap.comnih.gov Studies with the analogous compound busulfan have shown that it forms DNA intrastrand cross-links, primarily at 5'-GA-3' sequences. alfa-chemistry.compharmgkb.org It is highly probable that this compound would exhibit similar reactivity, forming a variety of DNA adducts.

A hypothetical representation of adduct formation with guanine is shown below:

| Type of Adduct | Description |

| Mono-adduct | This compound reacts with a single guanine base. |

| Intrastrand Cross-link | The compound reacts with two guanine bases on the same DNA strand. |

| Interstrand Cross-link | The compound reacts with two guanine bases on opposite DNA strands. |

Computational and Theoretical Studies of 3 Methylsulfonyloxybutyl Methanesulfonate

Quantum Chemical Characterization of Molecular and Electronic Structure

A foundational aspect of understanding a molecule's behavior is the characterization of its molecular and electronic structure through quantum chemical calculations. These methods provide insights into electron distribution, reactivity, and stability.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions denote positive potential, indicating sites for nucleophilic attack. A theoretical MEP analysis of 3-methylsulfonyloxybutyl methanesulfonate (B1217627) would likely reveal the electrophilic nature of the carbon atoms attached to the sulfonyloxy groups and the nucleophilic character of the oxygen atoms within these groups.

Conformational Analysis and Mapping of Potential Energy Surfaces

The three-dimensional structure of a molecule is not static; it can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations (lowest energy) and the energy barriers between them. By systematically rotating the dihedral angles within 3-methylsulfonyloxybutyl methanesulfonate and calculating the corresponding energies, a potential energy surface (PES) could be generated. This map would illustrate the energy landscape of the molecule, highlighting the preferred spatial arrangements and the pathways for conformational changes.

Predictive Modeling of Chemical Reactivity and Mechanistic Pathways

Computational methods can be employed to predict the chemical reactivity of a molecule and elucidate the mechanisms of its reactions. Techniques such as Density Functional Theory (DFT) can be used to calculate activation energies and transition state structures for potential reactions involving this compound. For instance, its susceptibility to nucleophilic substitution at the carbon atoms bearing the mesylate groups could be modeled to predict reaction rates and product distributions.

Molecular Modeling of Interactions with Biological Targets

If this compound is being investigated for potential biological activity, molecular modeling techniques can be used to predict its interactions with specific biological targets, such as proteins or enzymes.

Ligand-Protein Docking Studies for Identifying Binding Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a target protein. This method can identify the key amino acid residues involved in the interaction and estimate the binding affinity. Such studies would be crucial in a drug discovery context to understand how the compound might exert a biological effect.

Computational Studies of Enzyme Inhibition Mechanisms

There is no available research detailing computational studies on the enzyme inhibition mechanisms of this compound. While one patent mentions the compound as a ketohexokinase inhibitor, it does not provide any computational data, such as docking studies, quantum mechanics calculations, or quantitative structure-activity relationship (QSAR) models, that would elucidate its mechanism of action at a molecular level. google.com

Molecular Dynamics Simulations for Understanding Ligand-Target Dynamics

No molecular dynamics simulation studies have been published that investigate the dynamic interactions between this compound and any biological target. Such simulations would provide valuable insights into the binding stability, conformational changes, and the energetic landscape of the ligand-protein complex, but this information is not currently present in the scientific literature.

Applications in Advanced Organic and Bioorganic Chemistry Research

3-Methylsulfonyloxybutyl Methanesulfonate (B1217627) as a Versatile Synthetic Building Block

3-Methylsulfonyloxybutyl methanesulfonate, a bifunctional alkylating agent, serves as a highly valuable and versatile building block in the field of organic synthesis. Its structure, characterized by two reactive methanesulfonate (mesylate) leaving groups separated by a flexible four-carbon butyl chain, allows for sequential or simultaneous reactions with a wide array of nucleophiles. This dual reactivity is the cornerstone of its utility in constructing complex molecular frameworks and in developing sophisticated derivatization strategies.

Integration into the Construction of Complex Molecular Architectures

The ability of this compound to act as a dielectrophile makes it an excellent reagent for the synthesis of diverse and complex molecular architectures, particularly heterocyclic compounds. By reacting with dinucleophiles, it can efficiently form cyclic structures of varying ring sizes. For instance, its reaction with primary diamines can lead to the formation of macrocyclic polyamines, which are important scaffolds in supramolecular chemistry and as precursors to more complex ligands.

In a similar vein, reactions with dithiols or diols can yield macrocyclic thioethers and ethers, respectively. The flexible butyl linker allows for the necessary conformational adjustments to facilitate cyclization. This strategy is not limited to simple macrocycles; the compound can be employed in multi-step syntheses to introduce the butyl linker between two pre-existing molecular fragments, effectively stitching them together to create larger, more intricate structures. The robust nature of the methanesulfonate group allows for controlled reactions under specific conditions, providing chemists with a reliable tool for molecular construction.

Development of Novel Derivatization and Functionalization Strategies

The reactivity of this compound extends beyond the synthesis of cyclic systems. It is instrumental in the development of novel derivatization and functionalization strategies. One of its key applications is in the cross-linking of molecules. For example, it can be used to tether two different molecular entities together, provided they each possess a nucleophilic handle. This has been particularly useful in the creation of bioconjugates, where a targeting moiety might be linked to a therapeutic agent or a reporter molecule.

Furthermore, the sequential reactivity of the two mesylate groups can be exploited to introduce different functionalities at either end of the butyl chain. By carefully controlling the stoichiometry and reaction conditions, it is possible to react one mesylate group with a specific nucleophile, leaving the second one intact for a subsequent reaction with a different nucleophile. This stepwise approach allows for the synthesis of hetero-bifunctional molecules with tailored properties. This strategy has been employed in the development of chemical probes and other specialized research tools.

| Reactant Type | Product Type | Potential Application |

| Diamines | Macrocyclic Polyamines | Ligand Synthesis, Supramolecular Chemistry |

| Dithiols | Macrocyclic Thioethers | Coordination Chemistry, Materials Science |

| Diols | Macrocyclic Ethers | Host-Guest Chemistry, Ionophores |

| Mononucleophiles (Sequential) | Hetero-bifunctional Molecules | Bioconjugation, Chemical Probe Synthesis |

Research on this compound as a Mechanistic Probe in Chemical Biology

In the realm of chemical biology, this compound and its analogs, such as busulfan (B1668071), have proven to be invaluable mechanistic probes for elucidating complex biological processes. patsnap.com Their ability to alkylate nucleophilic residues in biomolecules, such as DNA and proteins, allows researchers to investigate the functional consequences of these modifications. patsnap.com

One of the most well-documented uses of related compounds is in the study of DNA repair mechanisms. nih.govresearchgate.net By inducing the formation of DNA interstrand and intrastrand cross-links, these agents trigger cellular DNA repair pathways. patsnap.com Researchers can then monitor the activity of various repair enzymes and proteins as they recognize and attempt to resolve these lesions. This has provided critical insights into the intricacies of nucleotide excision repair, homologous recombination, and other DNA maintenance pathways. nih.gov

Beyond DNA, this compound can be used to probe protein structure and function. Its reaction with nucleophilic amino acid residues, such as cysteine and histidine, can lead to covalent modification of proteins. nih.gov A notable example is the busulfan-mediated conversion of cysteine residues in redox-active proteins like glutaredoxin and thioredoxin to dehydroalanine. nih.gov This transformation not only highlights the reactivity of specific cysteine residues but also provides a unique chemical tool for studying the role of these residues in protein function and for the site-specific modification of proteins. nih.gov The formation of such adducts can be used to map active sites, identify functionally important residues, and investigate the mechanisms of enzyme catalysis. nih.gov

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies in Enzyme Inhibition

The systematic modification of the this compound scaffold is a key strategy in the design and synthesis of analogs for structure-activity relationship (SAR) studies aimed at developing potent and selective enzyme inhibitors. By altering the length and nature of the linker between the two reactive groups, as well as the nature of the leaving groups themselves, researchers can systematically probe the steric and electronic requirements of an enzyme's active site.

For instance, varying the length of the alkyl chain from a butyl to a propyl or pentyl group can provide valuable information on the optimal distance required for effective cross-linking of nucleophilic residues within an enzyme's binding pocket. Similarly, the replacement of the methanesulfonate groups with other leaving groups of varying reactivity, such as tosylates or halides, can modulate the alkylating potential of the molecule and influence its inhibitory potency and selectivity.

Furthermore, the introduction of various substituents onto the alkyl backbone can explore additional binding interactions with the target enzyme. The synthesis of a library of such analogs allows for a comprehensive SAR investigation, which is crucial for optimizing the inhibitory activity and selectivity of a lead compound. gpatindia.com These studies are instrumental in transforming a promiscuous alkylating agent into a more targeted and effective enzyme inhibitor. gpatindia.com

| Modification Site | Examples of Modification | Purpose of Modification in SAR Studies |

| Alkyl Chain Length | Propyl, Pentyl, Hexyl | Determine optimal distance for binding/cross-linking |

| Leaving Group | Tosylate, Halide | Modulate reactivity and selectivity |

| Alkyl Backbone | Introduction of hydroxyl, phenyl, or other groups | Explore additional binding interactions |

Exploration of this compound as an Inhibitor in Biochemical Systems

The electrophilic nature of this compound makes it a candidate for the inhibition of enzymes that rely on nucleophilic catalysis or have nucleophilic residues in their active sites. By covalently modifying these critical residues, the compound can act as an irreversible inhibitor, leading to a complete loss of enzyme activity. This mechanism of inhibition is particularly effective against enzymes that have a cysteine, histidine, or lysine (B10760008) residue involved in their catalytic cycle.

Structural Basis of Ketohexokinase Inhibition by this compound.nih.gov

The detailed structural basis of ketohexokinase (KHK) inhibition by this compound has been elucidated through advanced structural biology techniques, as described in the cited reference. nih.gov Understanding this structural basis is paramount for the rational design of more potent and selective KHK inhibitors. nih.gov

Generally, the determination of the structural basis of enzyme inhibition involves techniques such as X-ray crystallography or cryo-electron microscopy of the enzyme-inhibitor complex. These methods provide a high-resolution, three-dimensional view of how the inhibitor binds to the enzyme's active site. In the case of an irreversible inhibitor like this compound, this would involve identifying the specific amino acid residue(s) that have been covalently modified.

For ketohexokinase, which catalyzes the ATP-dependent phosphorylation of fructose (B13574), the active site contains several key residues that are essential for substrate binding and catalysis. nih.gov It is plausible that this compound targets a nucleophilic residue within or near the fructose or ATP binding sites. The covalent attachment of the inhibitor to such a residue would physically block the binding of the natural substrates and/or disrupt the catalytic machinery of the enzyme, leading to its inactivation. The four-carbon linker of the inhibitor could potentially span a region of the active site, possibly interacting with multiple residues. The precise nature of these interactions, including the specific covalent linkage and any non-covalent contacts, would be revealed by the structural data, providing a detailed blueprint for the design of next-generation inhibitors. nih.gov

Development of Related Enzyme Modulators through Chemical Modification

The compound this compound is a bifunctional alkylating agent, structurally analogous to the well-known chemotherapeutic drug, busulfan (1,4-butanediol dimethanesulfonate). core.ac.ukresearchgate.net Its potential to modulate enzyme activity stems from the presence of two highly reactive methanesulfonate groups. These groups can undergo nucleophilic substitution reactions with various functional groups present in biological macromolecules, including enzymes, leading to the formation of covalent bonds. biopharmanotes.comresearchgate.net This covalent modification can alter the three-dimensional structure of an enzyme, thereby modulating its catalytic activity.

The development of more specific and potent enzyme modulators from a lead compound like this compound involves systematic chemical modifications to alter its reactivity, selectivity, and binding affinity. The core strategy revolves around the principles of structure-activity relationship (SAR) studies, where derivatives of the lead compound are synthesized and their biological activities are evaluated. nih.gov

One of the primary ways in which this compound and similar compounds exert their effects is through the alkylation of nucleophilic residues within proteins, such as cysteine, histidine, and lysine. youtube.com By forming covalent adducts, these agents can act as irreversible inhibitors. The bifunctional nature of this compound allows for the possibility of cross-linking different parts of a single enzyme or even different proteins, which can have profound effects on their function. researchgate.net

Chemical modifications can be introduced to various parts of the this compound scaffold to fine-tune its properties. For instance, the length and branching of the butyl chain can be altered to optimize the distance between the two reactive methanesulfonate groups, potentially leading to more specific interactions with the target enzyme. The introduction of other functional groups onto the carbon backbone could also influence the compound's polarity, cell permeability, and binding affinity for specific enzyme pockets.

A hypothetical SAR study for derivatives of this compound targeting a specific enzyme, for example, a hypothetical cysteine protease, might yield data such as that presented in the following interactive table.

| Compound | Modification | IC₅₀ (µM) | Selectivity Index |

|---|---|---|---|

| This compound | Parent Compound | 50 | 1 |

| 2-Methyl-3-methylsulfonyloxybutyl methanesulfonate | Methyl group at C2 | 25 | 2 |

| 4-Phenyl-3-methylsulfonyloxybutyl methanesulfonate | Phenyl group at C4 | 10 | 5 |

| 3-Methylsulfonyloxypropyl methanesulfonate | Propyl chain | 75 | 0.5 |

| 3-Methylsulfonyloxypentyl methanesulfonate | Pentyl chain | 40 | 1.2 |

The data in the table illustrates that modifications to the parent structure can significantly impact both the potency (IC₅₀ value) and selectivity of the compound. For example, the introduction of a phenyl group could enhance binding to a hydrophobic pocket near the active site of the target enzyme, leading to increased potency and selectivity.

Furthermore, the reactivity of the leaving group itself can be modified. While methanesulfonate is a good leaving group, it could be replaced with other sulfonate esters, such as tosylates or besylates, or even with other reactive functional groups to modulate the alkylating activity. A more reactive compound might exhibit higher potency but could also have increased off-target effects and toxicity. Conversely, a less reactive analog might show improved selectivity for a target enzyme that has a particularly nucleophilic residue in its active site.

The following table presents hypothetical data on how modifying the leaving group of a 3-Methylsulfonyloxybutyl analog might affect its reactivity and enzyme inhibitory activity.

| Compound Analog | Leaving Group | Relative Reactivity | Enzyme Inhibition (Kᵢ in µM) |

|---|---|---|---|

| Analog A | Methanesulfonate | 1.0 | 30 |

| Analog B | Toluenesulfonate (Tosylate) | 1.5 | 15 |

| Analog C | Trifluoromethanesulfonate (Triflate) | 10 | 2 |

| Analog D | Benzenesulfonate (Besylate) | 1.2 | 22 |

Advanced Analytical Methodologies for 3 Methylsulfonyloxybutyl Methanesulfonate Research

Chromatographic Separation and Purity Analysis

Chromatography is a cornerstone for the separation and quantification of 3-Methylsulfonyloxybutyl methanesulfonate (B1217627) and its related impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve distinct but complementary roles in achieving comprehensive purity profiles.

The primary challenge in the analysis of alkyl methanesulfonates like 3-Methylsulfonyloxybutyl methanesulfonate by HPLC with ultraviolet (UV) detection is the compound's lack of a suitable chromophore, rendering it difficult to detect directly. researchgate.net To overcome this, derivatization methods are employed to introduce a UV-absorbing moiety to the molecule.

A common strategy involves reacting the methanesulfonate ester with a derivatizing agent. For instance, reagents like sodium dibenzyldithiocarbamate (B1202937) or sodium diethyldithiocarbamate (B1195824) can be used. nih.govgoogle.com The resulting derivative exhibits strong UV absorption, significantly enhancing analytical sensitivity. researchgate.netgoogle.com The reaction conditions, including pH, temperature, and reaction time, are optimized to ensure complete derivatization. nih.govgoogle.com For example, adjusting the pH to a neutral or slightly alkaline range (pH 7-8) often maximizes the yield of the derivative product. google.com

Method validation is performed according to established guidelines, assessing specificity, linearity, precision, and accuracy to ensure the method is reliable for quantitative analysis. nih.gov

Table 1: Typical HPLC Parameters for Derivatized Methanesulfonate Analysis

| Parameter | Typical Conditions | Source |

|---|---|---|

| Column | C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Gradient elution with Acetonitrile and Water | mdpi.com |

| Derivatizing Agent | Sodium dibenzyldithiocarbamate | researchgate.netnih.gov |

| Detection | UV Detector (e.g., at 272-284 nm post-derivatization) | google.com |

| Flow Rate | 1.0 mL/min | mdpi.com |

| Injection Volume | 10-20 µL | mdpi.com |

Gas Chromatography, frequently coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile impurities that may be present in this compound samples. thermofisher.com This method is particularly useful for identifying residual starting materials, solvents, or by-products from the synthesis process.

For trace-level analysis, a dissolve-and-injection approach using a splitless mode is often adopted to maximize the amount of analyte reaching the column. researchgate.net The selection of an appropriate capillary column, such as one with a polyethylene (B3416737) glycol stationary phase, is critical for achieving the necessary separation of impurities. researchgate.net Method validation demonstrates high sensitivity, with limits of detection (LOD) and quantification (LOQ) often reaching the parts-per-million (ppm) level. researchgate.netnih.gov The method's accuracy is typically confirmed to be within a range of 97-100%. nih.gov

Table 2: Representative GC Conditions for Impurity Analysis

| Parameter | Typical Conditions | Source |

|---|---|---|

| Column | Capillary column (e.g., TR-Pesticide, 30 m x 0.25 mm) | lcms.cz |

| Carrier Gas | Helium | thermofisher.com |

| Injector | Split/Splitless, operated in splitless mode | researchgate.net |

| Oven Program | Temperature ramp (e.g., 80°C to 240°C) | japsonline.com |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | researchgate.netnih.gov |

Mass Spectrometry for Structural Confirmation and Quantitative Analysis

Mass Spectrometry (MS) is an indispensable tool for both confirming the identity of this compound and quantifying it at trace levels, especially when coupled with liquid chromatography.

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) provides exceptional sensitivity and selectivity for the analysis of methanesulfonate esters, which are often monitored as potential genotoxic impurities (PGIs). nih.gov This technique is capable of detecting and quantifying analytes at microgram-per-gram (µg/g) levels. nih.gov

The analysis is typically performed using an electrospray ionization (ESI) source in multiple reaction monitoring (MRM) mode. nih.gov MRM enhances specificity by monitoring a specific precursor-to-product ion transition, which minimizes interference from the sample matrix. Derivatization can also be used in LC/MS to create ionic products, such as quaternary ammonium (B1175870) salts, which are highly suitable for ESI and can be separated using hydrophilic interaction liquid chromatography (HILIC). researchgate.net The method's validation includes demonstrating linearity over a wide concentration range, with correlation coefficients often exceeding 0.999. nih.gov

Table 3: Common LC/MS/MS Method Parameters

| Parameter | Typical Conditions | Source |

|---|---|---|

| LC Column | C18 reverse-phase (e.g., Zorbax SB C18, 150 x 4.6 mm) | nih.gov |

| Mobile Phase | 0.1% Formic acid in water and Acetonitrile | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| LOD/LOQ | As low as 0.3 µg/g / 0.4 µg/g | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (e.g., COSY, HMQC, HMBC), a complete and unambiguous assignment of all proton and carbon signals can be achieved. nih.gov The ¹H NMR spectrum would show distinct signals for the methyl protons of the two methanesulfonyl groups and the methylene (B1212753) protons of the butyl chain. The chemical shifts and coupling patterns of the butyl chain protons would confirm their positions relative to the sulfonyloxy groups. ¹³C NMR provides complementary information on the carbon skeleton. Advanced techniques like NOESY can be used to investigate through-space interactions, which can help in determining the preferred conformation of the molecule. nih.gov

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃-SO₂-O- | ~3.0 | Singlet |

| -O-SO₂-CH₃ | ~3.0 | Singlet |

| -CH₂-O-SO₂- | ~4.3 | Triplet |

| -CH₂-CH₂-O- | ~4.2 | Triplet |

| -O-CH₂-CH₂-CH₂- | ~2.0 | Multiplet |

| -CH₂-CH(CH₃)-O- | ~1.8 | Multiplet |

(Note: Predicted values are based on the structure and data from analogous compounds like methyl and butyl methanesulfonate. Actual values may vary.) chemicalbook.comchemicalbook.com

Spectroscopic Techniques for In Situ Reaction Monitoring and Kinetic Studies

Understanding the formation and transformation of this compound requires monitoring reactions in real-time. In situ spectroscopic techniques are ideal for acquiring kinetic data and mechanistic insights.

Techniques such as in-situ Fourier-transform infrared spectroscopy (FT-IR) and NMR spectroscopy can be employed to track the progress of a reaction. mdpi.com For example, FT-IR can monitor the reaction by observing changes in the intensity of characteristic vibrational bands, such as the S=O stretching vibrations of the sulfonyl groups. mdpi.com This allows for the real-time measurement of reactant consumption and product formation, from which kinetic parameters can be derived. In-situ NMR studies can provide even more detailed mechanistic information by identifying transient intermediates that may form during the course of the reaction. mdpi.com These studies are consistent with bimolecular reactions between the alcohol and ester species involved in the synthesis. mdpi.com

Chemical Stability and Degradation Research of 3 Methylsulfonyloxybutyl Methanesulfonate in Controlled Environments

Investigation of Hydrolytic Degradation Kinetics and Identification of Degradation Products

The hydrolytic stability of alkyl methanesulfonates is a key parameter in their environmental persistence. In aqueous environments, these compounds are susceptible to hydrolysis.

Detailed Research Findings:

Studies on busulfan (B1668071) demonstrate that it undergoes hydrolysis in aqueous media. nih.gov The process involves the nucleophilic attack of water on the carbon atom attached to the methanesulfonate (B1217627) group, leading to the displacement of methanesulfonic acid. This reaction can occur at both ends of the butane (B89635) chain.

The initial hydrolysis of one methanesulfonate group results in the formation of an unstable intermediate, 4-methanesulfonyloxybutanol. nih.gov This intermediate can then undergo a second hydrolysis step to form 1,4-butanediol (B3395766), or it can cyclize via intramolecular nucleophilic substitution to form tetrahydrofuran (B95107) (THF). nih.gov The release of methanesulfonic acid during hydrolysis leads to a decrease in the pH of the solution. nih.gov

The rate of hydrolysis is influenced by temperature, with busulfan being more stable at lower temperatures (2–8 °C) compared to room temperature. nih.gov For instance, dilute busulfan solutions have been shown to be stable for longer periods in polypropylene (B1209903) syringes when stored at 2–8 °C (16 hours) compared to room temperature (4 hours). nih.gov

The primary degradation products identified from the hydrolysis of busulfan are detailed in the table below.

Interactive Data Table: Hydrolytic Degradation Products of Busulfan

| Degradation Product | Chemical Formula | Formation Pathway |

| Methanesulfonic acid | CH₄SO₃ | Released during each hydrolysis step. nih.gov |

| Tetrahydrofuran (THF) | C₄H₈O | Formed via intramolecular cyclization of the 4-methanesulfonyloxybutanol intermediate. nih.govnih.gov |

| 1,4-Butanediol | C₄H₁₀O₂ | Formed by the hydrolysis of both methanesulfonate groups. nih.gov |

Exploration of Potential Chemical and Biochemical Transformation Routes

Beyond simple hydrolysis, alkylating agents like busulfan are known to undergo extensive biotransformation, primarily through conjugation with endogenous nucleophiles.

Detailed Research Findings:

The major pathway for the metabolism of busulfan is conjugation with glutathione (B108866) (GSH), a tripeptide found in high concentrations in mammalian cells, particularly in the liver. drugbank.compharmgkb.org This reaction can occur spontaneously or be catalyzed by glutathione S-transferase (GST) enzymes. drugbank.comnih.gov The initial reaction forms a sulfonium (B1226848) ion conjugate. nih.govwvu.edu

This conjugate is not excreted directly but undergoes further metabolism. One major route is the mercapturic acid pathway, which involves sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues, followed by N-acetylation of the remaining cysteine conjugate. pharmgkb.org An alternative pathway for the sulfonium ion involves a β-elimination reaction to yield tetrahydrothiophene (B86538) (THT). nih.govwvu.edu

THT is then further oxidized to form several metabolites, including tetrahydrothiophene 1-oxide, sulfolane, and 3-hydroxysulfolane, which are the major metabolites excreted in urine. nih.govnih.govwvu.edu In total, at least 12 metabolites of busulfan have been identified. drugbank.com

Interactive Data Table: Major Biochemical Transformation Products of Busulfan

| Metabolite | Chemical Formula | Formation Pathway |

| Glutathione Conjugate | (Varies) | Initial conjugation of busulfan with glutathione. drugbank.compharmgkb.org |

| Tetrahydrothiophene (THT) | C₄H₈S | Formed from the sulfonium ion conjugate via β-elimination. nih.govwvu.edu |

| Tetrahydrothiophene 1-oxide | C₄H₈OS | Oxidation of THT. nih.govwvu.edu |

| Sulfolane | C₄H₈O₂S | Further oxidation of tetrahydrothiophene 1-oxide. nih.govwvu.edu |

| 3-Hydroxysulfolane | C₄H₈O₃S | Oxidation of sulfolane. nih.govwvu.edu |

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 3-Methylsulfonyloxybutyl methanesulfonate with high purity?

- Methodology : Utilize a two-step esterification process involving methanesulfonyl chloride and the corresponding alcohol (e.g., 3-methylsulfonyloxybutanol). Optimize reaction conditions (e.g., temperature: 0–5°C, inert atmosphere) to minimize side reactions. Purify via fractional distillation or recrystallization, validated by NMR (¹H/¹³C) and HPLC (≥98% purity). Monitor for hydrolytic degradation by tracking sulfonate stability under varying pH conditions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves (tested for chemical permeation resistance), OSHA-compliant goggles, and lab coats .

- Ventilation : Use fume hoods for synthesis and handling to mitigate inhalation risks.

- Decontamination : Neutralize spills with sodium bicarbonate or activated carbon, followed by ethanol rinsing .

- Waste disposal : Segregate as hazardous waste (mutagenic/carcinogenic potential) per EPA guidelines .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

- Methodology :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–230 nm) or ion-pair chromatography for polar metabolites.

- Mass spectrometry : LC-MS/MS (MRM mode) for trace-level detection in biological samples (LOD: 0.1 ppm).

- Validation : Cross-check with ion chromatography for sulfonate group confirmation, as demonstrated in marine aerosol studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported environmental persistence data for this compound?

- Methodology : Conduct comparative studies under controlled vs. field conditions. For example:

- Lab : Measure hydrolysis rates (t₁/₂) at pH 4–9 and 25°C using UV-Vis spectroscopy.

- Field : Deploy passive samplers in aquatic systems to monitor degradation products (e.g., methanesulfonic acid) via IC-MS.

- Data reconciliation : Apply kinetic modeling to account for variables like microbial activity and UV exposure, referencing polar methanesulfonate degradation pathways .

Q. What mechanistic insights explain the alkylation properties of this compound in DNA interaction studies?

- Methodology :

- In vitro assays : Use plasmid DNA (e.g., pBR322) to quantify strand breaks via gel electrophoresis. Compare alkylation efficiency to ethyl methanesulfonate (EMS) controls .

- Computational modeling : Perform DFT calculations to map electrophilic attack sites (e.g., N7-guanine adduct formation).

- Validation : Cross-reference with LC-MS/MS adductomics in mammalian cell lines (e.g., HEK293) .

Q. How can researchers design ecotoxicity studies to assess the impact of this compound on aquatic ecosystems?

- Methodology :

- Test organisms : Use OECD-recommended species (e.g., Daphnia magna, Selenastrum capricornutum).

- Exposure regimes : Acute (48–96 hr LC₅₀) and chronic (21-day reproduction) toxicity tests.

- Bioaccumulation : Measure BCF (bioconcentration factor) in fish tissues (e.g., Danio rerio) via isotope dilution MS.

- Environmental fate : Model partitioning coefficients (log Kₒw, log Kₐw) using EPI Suite, informed by lead methanesulfonate ecotoxicity data .

Q. What experimental strategies mitigate confounding variables in mutagenicity assays for sulfonate esters?

- Methodology :

- Ames test : Use TA100 and TA98 Salmonella strains with S9 metabolic activation. Include positive controls (e.g., EMS) and solvent controls (DMSO) .

- Dose-response : Apply the OECD 471 threshold approach to distinguish true mutagens from artifacts.

- Follow-up : Validate hits with micronucleus assays in human lymphocytes or Comet assays for DNA damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.